Acetonitrile, 2-[(3-methoxyphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its IUPAC Standard InChI is: InChI=1S/C9H9NO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3 .
- Commonly known as (3-methoxyphenyl)acetonitrile , it is also referred to as m-methoxy benzyl cyanide or Benzeneacetonitrile, 3-methoxy- .
Acetonitrile, 2-[(3-methoxyphenyl)amino]-: is a chemical compound with the molecular formula C₉H₉NO and a molecular weight of 138.1 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods, including nucleophilic aromatic substitution (SNAr) reactions. For example, it can be prepared by reacting 3-methoxyaniline with acetonitrile in the presence of a base.
Reaction Conditions: The reaction typically occurs under mild conditions, and the choice of base and solvent influences the yield and selectivity.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale settings.
Chemical Reactions Analysis
Reactivity: Acetonitrile, 2-[(3-methoxyphenyl)amino]- can undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and solvents like DMF (dimethylformamide) are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a precursor for bioactive compounds.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific use. It may interact with cellular receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other aromatic nitriles or substituted anilines.
Uniqueness: The combination of the methoxy group and the cyano group in the ortho position makes this compound distinct.
Properties
IUPAC Name |
2-(3-methoxyanilino)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-9-4-2-3-8(7-9)11-6-5-10/h2-4,7,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYOZZOFOPMAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296673 |
Source
|
Record name | 2-[(3-Methoxyphenyl)amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28354-26-9 |
Source
|
Record name | 2-[(3-Methoxyphenyl)amino]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28354-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Methoxyphenyl)amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.